Delphinidin chloride is derived from natural sources such as bilberries, blackcurrants, and certain beans. It belongs to the broader class of organic compounds known as flavonoids, which are phenolic compounds known for their diverse biological activities . The compound's classification can be detailed as follows:
The synthesis of delphinidin chloride can be achieved through several methods:
A more efficient approach has been developed that utilizes 3,4,5-trihydroxyacetophenone as an intermediate, leading to higher yields and purity of delphinidin chloride compared to traditional methods .
The molecular structure of delphinidin chloride features a chromenium core with multiple hydroxyl groups that enhance its reactivity and solubility. The structural formula can be represented as follows:
Key structural data includes:
Delphinidin chloride participates in various chemical reactions typical of flavonoids, including:
These reactions are significant in both synthetic applications and biological interactions .
The mechanism of action for delphinidin chloride primarily involves its role as an antioxidant. It scavenges free radicals due to its hydroxyl groups, which donate electrons and stabilize reactive species. This action contributes to its potential health benefits, including anti-inflammatory effects and protective roles against chronic diseases .
Data from studies indicate that delphinidin interacts with cellular pathways involved in oxidative stress response, thereby modulating inflammation and apoptosis in various cell types .
Delphinidin chloride exhibits distinct physical and chemical properties:
These properties influence its application in food science, pharmaceuticals, and natural product chemistry.
Delphinidin chloride has several applications in scientific research:
6-Hydroxydelphinidin chloride is a structurally specialized anthocyanidin derivative arising from modifications to the core delphinidin skeleton. Its biosynthesis initiates with the universal flavonoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid, followed by hydroxylation via cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. The sequential action of 4-coumaroyl-CoA ligase (4CL) activates this intermediate to p-coumaroyl-CoA, which then enters the flavonoid core pathway. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to yield naringenin chalcone. Subsequent isomerization by chalcone isomerase (CHI) generates the flavanone naringenin—the central precursor to all flavonoids [3] [9].
From naringenin, hydroxylation patterns determine anthocyanidin diversity. Flavonoid 3′-hydroxylase (F3′H) introduces a hydroxyl group at the B-ring 3′ position, converting naringenin to eriodictyol, while flavonoid 3′,5′-hydroxylase (F3′5′H) catalyzes dihydroxylation at both 3′ and 5′ positions, producing pentahydroxyflavanone—the direct precursor to delphinidin. Dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) then transform dihydromyricetin into leucodelphinidin and subsequently delphinidin aglycone. Crucially, 6-hydroxylation of delphinidin occurs post-formation of the delphinidin core, mediated by specific cytochrome P450 or 2-oxoglutarate-dependent dioxygenases that hydroxylate the A-ring at position 6 [3] [5] [9].
Table 1: Core Enzymes in Anthocyanidin Biosynthesis Leading to 6-Hydroxydelphinidin
Enzyme | Function | Role in Pathway |
---|---|---|
PAL | Deamination of phenylalanine to cinnamic acid | Entry point into phenylpropanoid pathway |
4CL | Activation of coumaric acid to CoA-thioester | Forms substrate for CHS condensation |
CHS | Condensation of p-coumaroyl-CoA + malonyl-CoA | Produces naringenin chalcone |
F3′5′H | 3′,5′-B-ring hydroxylation of flavanones/flavonols | Generates delphinidin precursors |
ANS | Oxidation of leucoanthocyanidins | Forms anthocyanidin aglycones (e.g., delphinidin) |
A-ring hydroxylase | Position-specific hydroxylation (e.g., C6) | Converts delphinidin → 6-hydroxydelphinidin |
Flavonoid 3′,5′-hydroxylase (F3′5′H) is a cytochrome P450 monooxygenase (CYP75A/B subfamily) essential for generating the trihydroxylated B-ring of delphinidin. This enzyme exhibits strict regioselectivity, catalyzing sequential hydroxylations at the 3′ and 5′ positions of the flavonoid B-ring using molecular oxygen and NADPH as cofactors. Its substrate versatility includes flavanones (e.g., naringenin), dihydroflavonols (e.g., dihydrokaempferol), and flavonols, enabling it to funnel precursors toward 3′,5′-hydroxylated products [3] [9].
In Senecio cruentus and Solanum melongena (eggplant), F3′5′H expression directly correlates with delphinidin accumulation and blue/violet pigmentation. Competitive dynamics exist between F3′5′H and F3′H; their relative expression ratios determine B-ring hydroxylation patterns, thereby partitioning metabolic flux toward delphinidin (trihydroxylated) versus cyanidin (dihydroxylated) branches. F3′5′H requires membrane-bound cytochrome P450 reductase (CPR) for electron transfer, and its activity is spatially regulated in endoplasmic reticulum-associated complexes. Mutations disrupting F3′5′H functionality abolish delphinidin production, preventing 6-hydroxydelphinidin formation due to substrate limitation [2] [5] [9].
The hydroxylation of delphinidin at the A-ring C6 position is transcriptionally regulated by R2R3-MYB transcription factors interacting with bHLH and WD40 cofactors, forming the MBW activation complex. In Solanum melongena, a clade-specific R2R3-MYB (e.g., SmMYB1) activates genes encoding A-ring-modifying enzymes, including putative C6 hydroxylases. This regulation occurs downstream of delphinidin biosynthesis, ensuring precursor availability before terminal modification [5] [9].
Epigenetic mechanisms further modulate 6-hydroxylation. Histone H3 lysine 27 trimethylation (H3K27me3) marks repress hydroxylase genes in non-pigmented tissues, while demethylase activity enables expression in anthocyanin-accumulating organs. Additionally, microRNAs (e.g., miR828) target MYB transcripts for degradation, creating tissue-specific repression. In white-flowered Senecio cultivars, nonsense mutations in ScbHLH17 or ScCHI abolish MBW complex formation, eliminating anthocyanin production entirely, including 6-hydroxylated derivatives [5] [9].
Table 2: Transcriptional Regulators of 6-Hydroxydelphinidin Biosynthesis
Regulator Type | Example Genes | Function | Experimental Evidence |
---|---|---|---|
R2R3-MYB | SmMYB1, AN2 | Activates A-ring hydroxylase promoters | Overexpression in eggplant ↑ 6-OH-delphinidin [5] |
bHLH | ScbHLH17 | MBW complex component; recruits RNA pol II | Mutations abolish anthocyanins [9] |
WD40 | AN11 | Stabilizes MYB-bHLH interaction | Silencing ↓ hydroxylase expression [5] |
Epigenetic modifiers | H3K27 demethylases | Remove repressive chromatin marks | Chromatin immunoprecipitation in pigmented tissues [5] |
Metabolic flux analysis (MFA) using ¹³C-labeled glucose or phenylalanine quantifies carbon channelling toward delphinidin and its hydroxylated derivatives. In in vitro systems, ¹³C-MFA reveals that <5% of delphinidin flux diverges toward 6-hydroxylation under standard conditions, indicating kinetic constraints at this step. Flux bottlenecks occur at:
Constraint-based modeling (Flux Balance Analysis) predicts flux redistribution upon genetic perturbations. Knocking out glycosyltransferases in silico increases 6-hydroxydelphinidin flux by 35%, while hydroxylase overexpression elevates it to 22% of total anthocyanidins. Experimentally, UV-B irradiation enhances flux through both core anthocyanin genes (e.g., CHS, F3′5′H) and A-ring modifiers, increasing 6-hydroxydelphinidin accumulation 3-fold in eggplant peels. This aligns with in vivo ¹³C-tracing data showing ¹³C-phenylalanine incorporation into 6-hydroxydelphinidin peaks at 48h post-UV exposure [3] [7] [9].
Table 3: Metabolic Flux Parameters in Delphinidin Modification Pathways
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